Cyclapolin 9

Descripción general

Descripción

La Ciclapolina 9 es un inhibidor potente y selectivo de la quinasa similar a polo 1 (PLK1), una proteína quinasa serina/treonina involucrada en la regulación del ciclo celular, mitosis, citocinesis y la respuesta al daño del ADN. La Ciclapolina 9 es conocida por su inhibición competitiva del ATP con un valor de IC50 de 500 nM, lo que la convierte en una herramienta valiosa en la investigación científica, particularmente en estudios sobre cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Ciclapolina 9 puede sintetizarse mediante un proceso de síntesis orgánica de varios pasos. Los pasos clave incluyen la formación del núcleo de benzotiazol, seguida de reacciones de nitración y trifluorometilación. El producto final se obtiene mediante reacciones de formación de carboxamida y oxidación. Las condiciones de reacción típicas incluyen el uso de ácidos fuertes para la nitración, agentes trifluorometilantes y agentes oxidantes a temperaturas y presiones controladas .

Métodos de Producción Industrial

La producción industrial de la Ciclapolina 9 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos, el uso de reactivos de grado industrial y la utilización de reactores de flujo continuo para garantizar la calidad constante del producto. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Ciclapolina 9 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión del núcleo de benzotiazol a su forma de óxido.

Reducción: Posible reducción del grupo nitro en condiciones específicas.

Sustitución: Reacciones de sustitución electrófila en el anillo de benzotiazol.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros peróxidos en condiciones ácidas.

Reducción: Hidrogenación catalítica o hidruros metálicos.

Sustitución: Agentes halogenantes, agentes nitrantes y agentes trifluorometilantes.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios benzotiazoles sustituidos, que pueden funcionalizarse aún más para diferentes aplicaciones .

Aplicaciones Científicas De Investigación

Cancer Research

Cyclapolin 9 has been extensively studied for its potential in cancer therapy due to its ability to inhibit PLK1, which is often overexpressed in various tumors.

- Case Study : In lung cancer cell lines (A549, H1299, H157), treatment with this compound prior to mTORC1 inhibition resulted in decreased TCTP protein levels, indicating its role in enhancing chemosensitivity to drugs like cisplatin and doxorubicin .

| Cell Line | Treatment | Effect on TCTP Levels |

|---|---|---|

| A549 | This compound + Rapamycin | Decreased |

| H1299 | This compound + Rapamycin | Decreased |

| H157 | This compound + Rapamycin | Decreased |

Molecular Biology

This compound is utilized to study the role of PLK1 in cellular processes such as mitosis and cytokinesis.

- Research Findings : Inhibition of PLK1 by this compound affects the phosphorylation status of key proteins involved in cell cycle regulation, demonstrating its utility in dissecting complex signaling pathways .

Drug Development

The compound serves as a reference standard in the development of new PLK1 inhibitors.

- Comparison with Other Inhibitors : this compound is noted for its high selectivity for PLK1 compared to other inhibitors like BI 2536 and Volasertib, which have broader kinase inhibition profiles .

| Inhibitor | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 500 | High |

| BI 2536 | 0.83 | Moderate |

| Volasertib | Not specified | Broad |

Biochemical Pathways Affected by this compound

This compound's inhibition of PLK1 impacts several biochemical pathways critical for cell cycle regulation:

- Cell Cycle Progression : Inhibition of PLK1 leads to disruptions in centrosome function and spindle assembly, resulting in mitotic arrest.

- Apoptosis Induction : By modulating the activity of proteins like Cdc25C, this compound can influence apoptotic pathways, providing insights into therapeutic strategies for cancer treatment .

Mecanismo De Acción

La Ciclapolina 9 ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de PLK1. Esta inhibición interrumpe la actividad de la quinasa, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen el bolsillo de unión al ATP de PLK1, y las vías involucradas están principalmente relacionadas con la regulación del ciclo celular y la respuesta al daño del ADN .

Comparación Con Compuestos Similares

Compuestos Similares

BI 2536: Otro inhibidor de PLK1 con un mecanismo de acción similar pero una estructura química diferente.

Volasertib: Un inhibidor de PLK1 con un perfil de inhibición de quinasas más amplio.

GSK461364: Un inhibidor selectivo de PLK1 con propiedades farmacocinéticas distintas.

Singularidad de la Ciclapolina 9

La Ciclapolina 9 es única debido a su alta selectividad para PLK1 y su potente inhibición competitiva del ATP. A diferencia de otros inhibidores, muestra una actividad mínima contra otras quinasas, lo que la convierte en una herramienta valiosa para estudiar las vías y los efectos específicos de PLK1 .

Actividad Biológica

Cyclapolin 9 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression and mitosis. This compound has garnered attention in various research studies for its potential therapeutic applications, particularly in cancer treatment and other cellular processes influenced by PLK1 activity.

This compound operates as an ATP-competitive inhibitor of PLK1, exhibiting an IC50 value of approximately 500 nM, indicating its potency in inhibiting the kinase's activity . By binding to the active site of PLK1, this compound disrupts its function, leading to altered phosphorylation states of downstream substrates involved in cell cycle regulation.

Inhibition of TCTP Degradation

A pivotal study demonstrated that this compound effectively inhibits the degradation of the protein TCTP (Tumor Protein Translationally Controlled) during mTORC1 inhibition. The experiments conducted on A549 lung cancer cells showed that pretreatment with this compound abrogated the decrease in TCTP protein levels typically induced by mTORC1 inhibition via rapamycin. This was confirmed by observing changes in the phosphorylation of Cdc25C, a substrate for PLK1, which also indicated successful inhibition of PLK1 activity .

Impact on YY1 Phosphorylation

Another significant finding involved the transcription factor YY1, which was identified as a substrate for PLK1. In experiments with HeLa cells, the addition of this compound resulted in a marked decrease in the phosphorylation of YY1 at threonine 39 (T39), further supporting its role as a specific inhibitor of PLK1 activity during the G2/M transition of the cell cycle .

Effects on Prostate Smooth Muscle Contraction

This compound has also been studied for its effects on smooth muscle contraction. In a study assessing electrical field stimulation (EFS)-induced contractions in prostate strips, treatment with this compound (at concentrations as low as 3 μM) significantly reduced contractions elicited by α1-agonists like methoxamine and phenylephrine. This suggests a broader physiological role for PLK1 beyond cell cycle regulation, potentially impacting smooth muscle function .

Case Studies and Experimental Data

| Study | Findings | Concentration | Model |

|---|---|---|---|

| TCTP Degradation Study | This compound inhibited TCTP degradation and affected Cdc25C phosphorylation | N/A | A549 Cells |

| YY1 Phosphorylation Study | Decreased phosphorylation of YY1 at T39 upon this compound treatment | 5-10 mM | HeLa Cells |

| Prostate Smooth Muscle Study | Reduced EFS-induced contractions by α1-agonists | 3 μM | Prostate Strips |

Propiedades

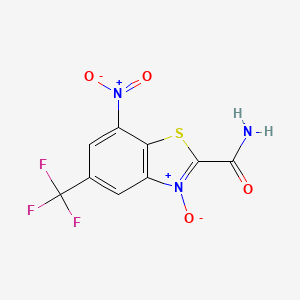

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.